molecular formula C21H22O6 B1217516 Dmask CAS No. 5162-01-6

Dmask

Cat. No.: B1217516
CAS No.: 5162-01-6
M. Wt: 370.4 g/mol
InChI Key: BATBOVZTQBLKIL-UHFFFAOYSA-N
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Description

“Dmask” is a chemical compound with the molecular formula C21H22O6 . . This compound is a derivative of shikonin, a naturally occurring naphthoquinone pigment found in the roots of Lithospermum erythrorhizon. Shikonin and its derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Dmask involves several steps, starting from shikonin. The general synthetic route includes:

    Esterification: Shikonin is esterified with beta,beta-dimethylacrylic acid in the presence of a suitable catalyst to form this compound.

    Reaction Conditions: The reaction typically requires an acidic or basic catalyst, such as sulfuric acid or sodium hydroxide, and is carried out under reflux conditions to ensure complete esterification.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Dmask undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: The reactions often require specific solvents like dichloromethane or ethanol and may be conducted under inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities.

Scientific Research Applications

Dmask has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Dmask is compared with other shikonin derivatives and similar naphthoquinone compounds:

Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBOVZTQBLKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947396
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-01-6, 23444-70-4, 24502-79-2
Record name Arnebin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beta, beta-dimethylacrylshikonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnebin 1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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